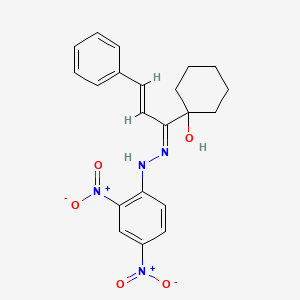
(2,4-dichloro-5-nitrophenyl)(4-methylphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4-dichloro-5-nitrophenyl)(4-methylphenyl)methanone, also known as DCNP, is a synthetic compound that belongs to the family of aryl ketones. It is widely used in scientific research for its ability to inhibit protein tyrosine phosphatases (PTPs), which play a crucial role in the regulation of cellular signaling pathways.
Wirkmechanismus
(2,4-dichloro-5-nitrophenyl)(4-methylphenyl)methanone inhibits PTPs by binding to the active site of the enzyme and blocking its catalytic activity. This leads to the accumulation of phosphorylated proteins, which in turn affects various cellular signaling pathways. (2,4-dichloro-5-nitrophenyl)(4-methylphenyl)methanone has been shown to selectively inhibit certain PTPs while sparing others, which makes it a valuable tool for studying the specific functions of different PTPs.
Biochemical and Physiological Effects:
(2,4-dichloro-5-nitrophenyl)(4-methylphenyl)methanone has been shown to affect various cellular processes, including insulin signaling, immune response, and cancer development. Inhibition of PTP1B by (2,4-dichloro-5-nitrophenyl)(4-methylphenyl)methanone has been shown to improve insulin sensitivity and glucose homeostasis in animal models of diabetes. (2,4-dichloro-5-nitrophenyl)(4-methylphenyl)methanone has also been shown to enhance the immune response against cancer cells by inhibiting the activity of SHP-2, which is overexpressed in several types of cancer. However, the long-term effects of (2,4-dichloro-5-nitrophenyl)(4-methylphenyl)methanone on cellular processes and its potential toxicity need to be further investigated.
Vorteile Und Einschränkungen Für Laborexperimente
(2,4-dichloro-5-nitrophenyl)(4-methylphenyl)methanone is a valuable tool for studying the role of PTPs in various cellular processes. Its selectivity for certain PTPs makes it a valuable tool for studying the specific functions of different PTPs. However, (2,4-dichloro-5-nitrophenyl)(4-methylphenyl)methanone has some limitations in lab experiments, including its potential toxicity and the need for careful handling due to its chemical properties.
Zukünftige Richtungen
(2,4-dichloro-5-nitrophenyl)(4-methylphenyl)methanone has a wide range of potential applications in scientific research, including the development of new drugs for diabetes, cancer, and other diseases. Future research should focus on improving the selectivity and potency of (2,4-dichloro-5-nitrophenyl)(4-methylphenyl)methanone and investigating its long-term effects on cellular processes. Additionally, the development of new synthetic methods for (2,4-dichloro-5-nitrophenyl)(4-methylphenyl)methanone and its analogs could lead to the discovery of new compounds with improved properties and applications.
Synthesemethoden
(2,4-dichloro-5-nitrophenyl)(4-methylphenyl)methanone can be synthesized through a multi-step process starting with the reaction of 2,4-dichloro-5-nitrophenol with 4-methylbenzoyl chloride in the presence of a base. The resulting intermediate is then reduced to the final product, (2,4-dichloro-5-nitrophenyl)(4-methylphenyl)methanone, using a hydrogenation catalyst.
Wissenschaftliche Forschungsanwendungen
(2,4-dichloro-5-nitrophenyl)(4-methylphenyl)methanone has been extensively used in scientific research to study the role of PTPs in various cellular processes. It has been shown to inhibit several PTPs, including PTP1B, TC-PTP, and SHP-2, which are involved in insulin signaling, immune response, and cancer development. (2,4-dichloro-5-nitrophenyl)(4-methylphenyl)methanone has also been used to investigate the role of PTPs in neuronal development and synaptic plasticity.
Eigenschaften
IUPAC Name |
(2,4-dichloro-5-nitrophenyl)-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2NO3/c1-8-2-4-9(5-3-8)14(18)10-6-13(17(19)20)12(16)7-11(10)15/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPHRMNFWZSVGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dichloro-5-nitrophenyl)-(4-methylphenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-{[3-(4-tert-butylphenyl)acryloyl]amino}benzoate](/img/structure/B5799221.png)

![N-(2-phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5799240.png)




![N-(3-fluorophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5799268.png)
![{2-[(2-chlorophenyl)amino]-4-phenyl-1,3-thiazol-5-yl}acetic acid](/img/structure/B5799271.png)
![4-chloro-2-[4-(2-furyl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B5799293.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluoro-N-methylbenzamide](/img/structure/B5799307.png)
![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-3-(4-methoxyphenyl)acrylamide](/img/structure/B5799312.png)

![1-{[(4-chlorophenyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B5799330.png)